molecular formula C18H17N3O B2816632 N-(2,6,8-trimethylquinolin-4-yl)nicotinamide CAS No. 946340-34-7

N-(2,6,8-trimethylquinolin-4-yl)nicotinamide

Cat. No. B2816632
CAS RN: 946340-34-7
M. Wt: 291.354
InChI Key: USVBZSVXDUIXPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis methods of similar compounds like nicotinamide mononucleotide (NMN) mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .


Molecular Structure Analysis

The molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)nicotinamide” is complex, contributing to its high perplexity. The molecular weight of this compound is 291.354.

Scientific Research Applications

Biocatalytic Reactions

“N-(2,6,8-trimethylquinolin-4-yl)nicotinamide” is a type of synthetic nicotinamide biomimetic (NCB). NCBs have emerged as alternatives to the use of natural cofactors. The relatively low cost and ease of manufacture of NCBs may enable the scaling of biocatalytic reactions to produce bulk chemicals, such as biofuels and plastics .

Orthogonal Redox Cascades

NCBs are recognized by only a subset of NAD(P)/NAD(P)H-dependent enzymes, which potentially allows access to orthogonal redox cascades that can be run simultaneously within a single reactor .

Ene-Reductases Activity

In a series of NCBs prepared and tested for activity with alcohol dehydrogenases and ene-reductases, it was found that the observed rate of the ene-reductases with NCBs was greater than when incubated with the natural cofactor .

Structural Characterization

The structures of an ene-reductase and an alcohol dehydrogenase with an NCB bound in their active sites were obtained. While the NCB bound to the ene-reductases in a productive position and orientation for hydride transfer to the isoalloxazine ring of the flavin cofactor, the NCB failed to adopt a catalytically competent binding mode in the alcohol dehydrogenase .

Skin Aging and Pigmentation Control

Nicotinamide, a derivative of Vitamin B3, is used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems. It has been extensively explored for its pharmaceutical and cosmeceutical uses, including controlling skin aging and pigmentation .

Cosmeceutical Ingredient

Nicotinamide supplementation restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin. Thus, it is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation .

Mechanism of Action

Target of Action

The primary target of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, playing a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .

Mode of Action

N-(2,6,8-trimethylquinolin-4-yl)nicotinamide interacts with its target, NAMPT, by acting as an activator . It binds to the enzyme near its active site, enhancing its activity . This interaction increases the intracellular levels of NAD+, inducing metabolic and transcriptional reprogramming .

Biochemical Pathways

The compound affects the NAD salvage pathway , which is primarily responsible for NAD+ synthesis in mammals . NAMPT, the enzyme activated by the compound, catalyzes the condensation of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted into NAD+ . This pathway is essential for energy metabolism and normal physiological functions .

Result of Action

The activation of NAMPT by N-(2,6,8-trimethylquinolin-4-yl)nicotinamide leads to an increase in intracellular NAD+ levels . This can influence various cellular processes, including energy metabolism, DNA repair, and cellular stress responses . The compound’s action can also have therapeutic implications, such as managing acne vulgaris, melasma, and psoriasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,6,8-trimethylquinolin-4-yl)nicotinamide. For instance, cutaneous aging can lead to a natural decrease in fibroblast activity, which is linked to both natural aging and photoaging . This could potentially influence the effectiveness of the compound in skincare applications.

Safety and Hazards

The safety data sheet for a similar compound, nicotinamide, indicates that it may form combustible dust concentrations in air and cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

Future Directions

There is an emerging interest in assessing similar compounds like nicotinamide N-methyltransferase (NNMT) as a potential therapeutic target and discovering NNMT inhibitors . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .

properties

IUPAC Name

N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-7-12(2)17-15(8-11)16(9-13(3)20-17)21-18(22)14-5-4-6-19-10-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVBZSVXDUIXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6,8-trimethylquinolin-4-yl)nicotinamide

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